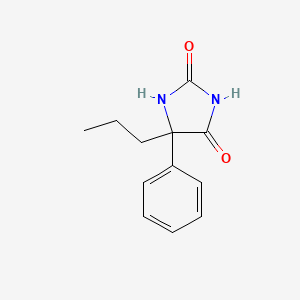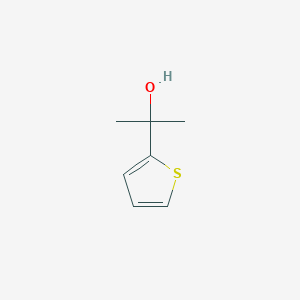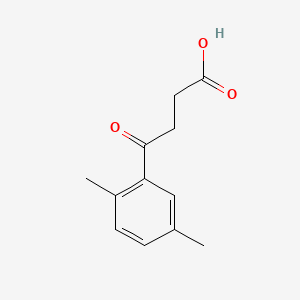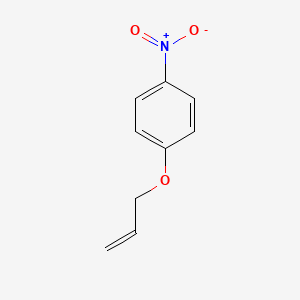
(Bromoethynyl)benzene
Descripción general
Descripción
(Bromoethynyl)benzene, also known as 1-Bromo-2-phenylacetylene, is a chemical compound with the molecular formula C8H5Br . It has a molecular weight of 181.03 g/mol .
Synthesis Analysis
The synthesis of (Bromoethynyl)benzene has been reported in the literature. For instance, a study describes the preparation of free-standing hydrogen-substituted graphdiyne (HsGDY) films in solution via the dehalogenative homocoupling reaction of 1,3,5-tris(bromoethynyl)benzene .Molecular Structure Analysis
The molecular structure of (Bromoethynyl)benzene consists of a benzene ring with a bromoethynyl group attached to it . The InChI representation of the molecule is InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H .Physical And Chemical Properties Analysis
(Bromoethynyl)benzene has a molecular weight of 181.03 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 179.95746 g/mol . The topological polar surface area is 0 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis
(Bromoethynyl)benzene: is a valuable reagent in organic synthesis, particularly in the construction of unsymmetrical 1,3-diynes . These diynes serve as important building blocks in the synthesis of natural products, pharmaceuticals, and polymers. The compound’s ability to participate in nickel-catalyzed cross-coupling reactions makes it a versatile tool for creating complex organic structures with high yields.
Pharmaceutical Research
In pharmaceutical research, (Bromoethynyl)benzene plays a crucial role as an intermediate. It has been used in the synthesis of β-peptidomimetics, which are compounds that mimic the structure and function of natural peptides . These peptidomimetics have potential applications as antimicrobial agents with high enzymic stability and low toxicity.
Materials Science
(Bromoethynyl)benzene: is instrumental in the development of novel materials such as hydrogen-substituted graphdiyne powders . These materials exhibit porous structures and high electrocatalytic activity, making them suitable for applications in electrochemical catalysis.
Chemical Research
In chemical research, (Bromoethynyl)benzene is used for the synthesis of 1,3-diynes via Glaser coupling . This process is significant for the formation of carbon-carbon bonds, a fundamental aspect of chemical synthesis. The compound’s reactivity allows for the creation of various functionalities and serves as a stepping stone in the development of new chemical entities.
Safety and Hazards
The safety data sheet for (Bromoethynyl)benzene indicates that it is harmful if inhaled and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with eyes or skin, or if swallowed, medical attention should be sought immediately .
Propiedades
IUPAC Name |
2-bromoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVHWNVBBDHIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239328 | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromoethynyl)benzene | |
CAS RN |
932-87-6 | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (bromoethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Bromoethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


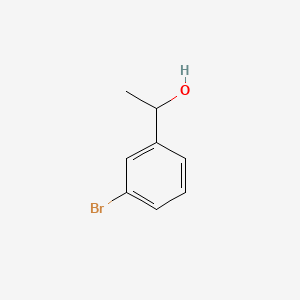
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)
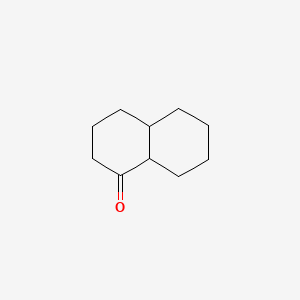

![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)

